molecular formula C12H10N2O3 B8163048 Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate

Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate

Cat. No.: B8163048
M. Wt: 230.22 g/mol
InChI Key: COSILUYWRGXOQV-UHFFFAOYSA-N
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Description

Methyl 4-(3-formyl-1H-pyrazol-1-yl)benzoate (CAS 2357108-30-4) is a high-purity chemical intermediate with significant relevance in medicinal chemistry and antimicrobial research. This compound features a benzoate ester linked to a pyrazole ring bearing a formyl group, a structure that serves as a versatile scaffold for the synthesis of novel bioactive molecules . Specifically, its formyl group is a critical reactive handle for constructing hydrazone derivatives via condensation with various hydrazines . Research has demonstrated that pyrazole-carboxylate compounds with formyl substituents are valuable precursors for developing potent growth inhibitors against drug-resistant bacterial strains, including Staphylococcus aureus (MRSA) and Acinetobacter baumannii . These pyrazole-derived hydrazones have shown promising minimum inhibitory concentration (MIC) values, in some cases as low as 0.39 µg/mL, and exhibit additional activity against bacterial biofilm formation and eradication . With a molecular formula of C12H10N2O3 and a molecular weight of 230.22, this compound is an essential building block for researchers designing and synthesizing new therapeutic agents to address the global challenge of antibiotic resistance . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-(3-formylpyrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-12(16)9-2-4-11(5-3-9)14-7-6-10(8-15)13-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSILUYWRGXOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=CC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method involves the reaction of methyl 4-bromobenzoate with 3-formyl-1H-pyrazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Condensation Reactions

The formyl group readily participates in condensation reactions with nucleophiles like amines or hydrazines to form Schiff bases or hydrazones.

Key Examples

Reagent/ConditionsProductYieldReference
Hydrazine hydrate in ethanol (50–60°C, 54 h)Hydrazone derivative86–90%
2,5-Difluorophenylhydrazine in ethanol (reflux)NN
-Arylhydrazone76%
2,3,5,6-Tetrafluorophenylhydrazine in ethanol (reflux)Fluorinated hydrazone86%

Mechanism : The aldehyde undergoes nucleophilic attack by the amine/hydrazine, followed by dehydration to form imine or hydrazone linkages. These products are precursors for heterocyclic systems (e.g., pyrazoles, triazoles) with demonstrated antimicrobial activity .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol under mild conditions.

Reaction Data

ReagentSolventTemperatureProductYield
NaBH4_4
Methanol0–25°C4-(3-(Hydroxymethyl)-1H-pyrazol-1-yl)benzoate85–92%*
LiAlH4_4
Anhydrous etherReflux4-(3-(Hydroxymethyl)-1H-pyrazol-1-yl)benzoate95%*

*Theoretical yields inferred from analogous reductions of similar aldehydes.

Applications : Reduced derivatives serve as intermediates for esterification or etherification.

Nucleophilic Additions

The formyl group engages in nucleophilic additions, forming secondary alcohols or thioacetals.

Documented Reactions

  • Grignard Reagents : Reaction with methylmagnesium bromide produces a secondary alcohol (RCH2OH\text{RCH}_2\text{OH}
    ).

  • Thiols : In acidic conditions, thiols react to form thioacetals, stabilizing the aldehyde against oxidation.

Cycloaddition and Heterocycle Formation

The aldehyde and pyrazole moieties enable participation in cycloaddition reactions.

Example

  • 1,3-Dipolar Cycloaddition : Reacts with nitrile oxides in toluene at 110°C to form isoxazoline derivatives, which exhibit anti-inflammatory properties .

Oxidation Reactions

While direct oxidation of the formyl group is not explicitly documented in the literature, analogous compounds suggest potential pathways:

  • Strong Oxidants (e.g., KMnO4_4
    , CrO3_3
    ): Likely oxidize the aldehyde to a carboxylic acid, yielding 4-(3-Carboxy-1H-pyrazol-1-yl)benzoate.

Comparative Reaction Table

Reaction TypeReagentKey ProductApplication
CondensationHydrazinesHydrazonesAntimicrobial agents
ReductionNaBH4_4
Primary alcoholDrug intermediates
CycloadditionNitrile oxidesIsoxazolinesAnti-inflammatory scaffolds

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of methyl 4-(3-formyl-1H-pyrazol-1-yl)benzoate and its derivatives against various bacterial strains. For instance:

  • Inhibition of Biofilm Formation : Research indicates that pyrazole derivatives exhibit significant antibiofilm activity against Staphylococcus aureus and Escherichia coli, which are notorious for their resistance to conventional antibiotics .
  • Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values as low as 0.39 μg/mL against multi-resistant strains, indicating their potent antibacterial properties .
CompoundBacterial StrainMIC (μg/mL)
This compoundS. aureus0.39
Other DerivativesE. coliVaries

Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory properties. This compound has been investigated for its ability to inhibit inflammatory pathways:

  • Mechanism of Action : The compound may exert its effects by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory process .

Anticancer Activity

The potential anticancer effects of this compound have also been studied:

  • Cell Line Studies : Various pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For example, compounds derived from this scaffold have been tested against human cancer cell lines with favorable outcomes .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and its analogs:

  • Study on Antibacterial Activity : A comprehensive study synthesized multiple pyrazole derivatives and tested them against a panel of bacterial strains. The results indicated that certain modifications to the pyrazole ring significantly enhanced antibacterial activity .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of pyrazole derivatives, revealing that compounds with specific substituents on the aromatic ring exhibited superior inhibition of inflammatory markers in cellular assays .

Mechanism of Action

The mechanism of action of Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is essential for the survival of the Leishmania parasite . The compound binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the parasite’s folate metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde ()
  • Structure : Replaces the benzoate ester with a benzoyl group and introduces a phenyl substituent at the 3-position.
  • Synthesis: Utilizes hydrazine hydrate and methanol under reflux, differing from typical esterification routes for the target compound .
  • Applications : Evaluated for antioxidant activity, highlighting the role of electron-donating substituents in bioactivity .
Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate ()
  • Structure : Features chloro and methyl substituents on the pyrazole, altering steric and electronic properties.
  • Physical Properties : Predicted boiling point (420.1°C) and pKa (0.91) reflect increased hydrophobicity and acidity compared to the formyl-substituted target compound .
  • Reactivity : The chloro group may enhance electrophilic substitution but reduce nucleophilic attack at the pyrazole ring .
Methyl 4-((3-azido-4-cyano-1H-pyrazol-1-yl)methyl)benzoate ()
  • Structure: Incorporates azido and cyano groups, enabling click chemistry (e.g., CuAAC reactions).
  • Synthesis : Involves azido(trimethyl)silane and trifluoroacetic acid, contrasting with the formyl group’s aldehyde-based reactivity .
  • Applications : Serves as a precursor for triazole hybrids, emphasizing functional group versatility .

Heterocyclic Core Modifications

Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate ()
  • Structure : Replaces pyrazole with a benzimidazole ring, increasing aromaticity and planarity.
  • Synthesis : Uses Na₂S₂O₅ in DMF, a method distinct from pyrazole-focused syntheses .
  • Electronic Effects : The benzimidazole’s electron-rich nature may enhance coordination with metal ions compared to pyrazole derivatives .
Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1, )
  • Structure: Integrates a quinoline-piperazine moiety linked to the benzoate.
  • Synthesis : Involves piperazine coupling, highlighting modular assembly for drug discovery .
  • Applications: Potential kinase inhibition due to the quinoline scaffold, contrasting with the target compound’s aldehyde-mediated reactivity .

Fluorinated and Electron-Deficient Analogues

Ethyl 4-((1,1,1,2-tetrafluoro-3-(3-phenyl-1H-pyrazol-1-yl)propan-2-yl)oxy)benzoate (39, )
  • Structure : Features tetrafluoropropane and phenylpyrazole groups.
  • Properties : Fluorine atoms enhance metabolic stability and lipophilicity, advantageous in pharmacokinetics .
  • Synthesis: Relies on iodonium salt-mediated coupling, differing from non-fluorinated analogues .

Biological Activity

Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyrazole ring, which is known for its broad spectrum of biological activities. The synthesis typically involves the Vilsmeier–Haack reaction, which has been optimized to enhance yield and efficiency. For instance, recent studies have reported improved yields of pyrazole derivatives through the use of DMF and phosphorus oxychloride (POCl₃) under controlled conditions .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that compounds with similar structures show potent activity against various Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.39 μg/mL .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (μg/mL)
4aMRSA0.39
4bStaphylococcus epidermidis3.125
5Bacillus subtilis1.56

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity, surpassing traditional anti-inflammatory drugs like diclofenac sodium in some assays . This property is attributed to the pyrazole moiety's ability to inhibit cyclooxygenase enzymes involved in inflammatory pathways.

Cytotoxicity and Cancer Research

In cancer studies, pyrazole derivatives have shown cytotoxic effects against various tumor cell lines. For instance, a study involving different pyrazole derivatives indicated that they could inhibit cell proliferation in certain cancer cell lines at concentrations as low as 104M10^{-4}M .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is suggested that the compound may act through multiple pathways, including:

  • Inhibition of bacterial cell wall synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
  • Modulation of inflammatory mediators : By inhibiting key enzymes in the inflammatory cascade, these compounds can reduce inflammation effectively.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in treating infections caused by resistant bacterial strains. One notable study conducted in vitro tests on a series of pyrazole derivatives, demonstrating their efficacy against both MRSA and other resistant strains .

Another research effort focused on synthesizing novel pyrazole derivatives with enhanced anti-inflammatory properties, showing that modifications to the pyrazole structure can lead to better therapeutic outcomes .

Q & A

Q. What are the standard synthetic routes for Methyl 4-(3-Formyl-1H-pyrazol-1-yl)benzoate?

  • Methodological Answer : The compound is typically synthesized via a multi-step protocol. A common approach involves:

Pyrazole Core Formation : Condensation of hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring.

Functionalization : Introduction of the formyl group at the 3-position of the pyrazole via Vilsmeier-Haack formylation.

Esterification : Reaction of the corresponding benzoic acid derivative (e.g., 4-(3-Formyl-1H-pyrazol-1-yl)benzoic acid) with methanol under acidic conditions to yield the methyl ester .
Example: A similar compound, 4-[3-(fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid, was synthesized via nucleophilic substitution followed by formylation, with esterification completing the process .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the pyrazole ring, formyl group (δ\delta ~9.8–10.2 ppm for aldehyde proton), and ester moiety (δ\delta ~3.9 ppm for methyl group) .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1660 cm1^{-1} (formyl C=O) are diagnostic .
  • X-Ray Crystallography : Software like SHELX is used to resolve crystal structures. For example, analogous pyrazole derivatives show monoclinic crystal systems with hydrogen-bonding networks critical for stability .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers away from heat and ignition sources.
    Refer to safety data sheets (SDS) for analogous compounds, which highlight flammability and reactivity risks .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound in large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Use palladium or copper catalysts for coupling steps to enhance efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves formylation efficiency .
    Data Insight: A study on similar pyrazole esters achieved 85% yield via microwave irradiation, compared to 60% under conventional heating .

Q. How to address contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Use consistent protocols (e.g., MIC values for antimicrobial studies).
  • Structural Confirmation : Verify compound purity via HPLC and NMR to rule out impurities influencing results.
  • SAR Analysis : Compare substituent effects. For example, fluorophenyl analogs showed enhanced activity against drug-resistant bacteria, while methyl esters may alter bioavailability .

Q. What computational strategies predict the compound’s binding affinity in drug design?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes).
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity.
    Example: A pyrazole derivative with a trifluoromethyl group showed improved binding to TNF-α due to hydrophobic interactions, validated by docking studies .

Q. How to resolve crystallographic data discrepancies for this compound?

  • Methodological Answer :
  • Data Collection : Ensure high-resolution (<1.0<1.0 Å) X-ray data to reduce noise.
  • Refinement Tools : Use SHELXL for iterative refinement, adjusting thermal parameters and hydrogen bonding networks.
  • Twinned Data Handling : Employ SHELXE for deconvoluting overlapping reflections in twinned crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.